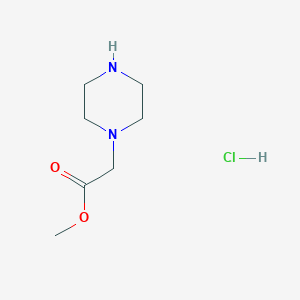

Methyl 2-(piperazin-1-yl)acetate hydrochloride

Description

The exact mass of the compound Methyl 2-(piperazin-1-yl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(piperazin-1-yl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(piperazin-1-yl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-piperazin-1-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)6-9-4-2-8-3-5-9;/h8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRABDBIXLNGWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196192-08-2 | |

| Record name | methyl 2-(piperazin-1-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-(piperazin-1-yl)acetate Hydrochloride: A Technical Overview of Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a piperazine derivative that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The piperazine ring is a common scaffold found in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. This document provides an in-depth guide to the synthesis and physicochemical properties of Methyl 2-(piperazin-1-yl)acetate hydrochloride, offering detailed experimental protocols and structured data for laboratory and research applications.

Synthesis of Methyl 2-(piperazin-1-yl)acetate Hydrochloride

The primary synthetic route to Methyl 2-(piperazin-1-yl)acetate is through a nucleophilic substitution reaction. This common and efficient method involves the N-alkylation of piperazine with a methyl haloacetate derivative, such as methyl chloroacetate. The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

A general reaction scheme involves the nucleophilic attack of one of the secondary amines of the piperazine ring on the electrophilic carbon of methyl chloroacetate.[1] This SN2 reaction displaces the chloride leaving group.[1] The final step is the treatment with hydrochloric acid to protonate the basic nitrogen atoms of the piperazine ring, forming the stable hydrochloride salt.

Physicochemical Properties

The hydrochloride salt is typically a white crystalline solid.[2] A summary of its key quantitative properties is provided below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅ClN₂O₂ | [2] |

| Molecular Weight | 194.66 g/mol | Calculated |

| Melting Point | 156–157 °C | [2] |

| Appearance | White crystalline solid | [2] |

| ¹H NMR (CDCl₃, ppm) | 2.92–2.95 (4H, t), 3.27–3.30 (6H, m), 3.73 (3H, s), 9.74 (2H, bs) | [2] |

| ¹³C NMR (CDCl₃, ppm) | 43.43, 49.31, 51.86, 58.42, 169.98 | [2] |

| FTIR (cm⁻¹) | 2972, 2943, 2821, 2788 (NH₂⁺), 1739 (C=O), 1174 (C-O-C) | [2] |

| LC-MS (m/z) | [C₇H₁₅N₂O₂]⁺ = 159.1128 | [2] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Protocol 1: Synthesis of Methyl 2-(piperazin-1-yl)acetate (Free Base)

Materials:

-

Piperazine

-

Methyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol or Acetic Acid (as solvent)

Procedure:

-

In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.[2]

-

Add anhydrous potassium carbonate to the mixture. This acts as a base to neutralize the HCl formed during the reaction.

-

Slowly add methyl chloroacetate to the suspension while stirring.

-

The reaction can be conducted at room temperature or under reflux, depending on the desired reaction rate.[2]

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, filter the mixture to remove the inorganic salts (e.g., potassium chloride and excess potassium carbonate).

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Methyl 2-(piperazin-1-yl)acetate as an oil or solid.

Protocol 2: Formation of Hydrochloride Salt

Materials:

-

Crude Methyl 2-(piperazin-1-yl)acetate

-

Saturated solution of hydrogen chloride (HCl) in methanol

-

Isopropyl alcohol

Procedure:

-

Dissolve the crude Methyl 2-(piperazin-1-yl)acetate in a minimal amount of methanol.

-

Cool the solution in an ice bath.

-

Slowly add a saturated solution of HCl in methanol dropwise to the cooled solution with stirring.

-

A white solid, the hydrochloride salt, will precipitate out of the solution.

-

Continue stirring in the ice bath for approximately 2 hours to ensure complete precipitation.[3]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a cold solvent like anhydrous methanol to remove any impurities.[3]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as isopropyl alcohol, with the addition of charcoal to decolorize if necessary.[2]

-

Dry the purified white crystalline solid under vacuum at a moderate temperature (e.g., 50°C) to yield pure Methyl 2-(piperazin-1-yl)acetate hydrochloride.[3]

Applications in Drug Development

Piperazine and its derivatives are integral components in medicinal chemistry. Methyl 2-(piperazin-1-yl)acetate hydrochloride serves as a versatile intermediate, providing a reactive handle for further chemical modifications. Its structure allows for the introduction of diverse functionalities, enabling the synthesis of large compound libraries for drug screening and the development of novel active pharmaceutical ingredients (APIs). The piperazine moiety often contributes to improved aqueous solubility and can interact with various biological targets.

References

Methyl 2-(piperazin-1-yl)acetate Hydrochloride: A Versatile Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a key chemical intermediate that serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds. Its inherent structural features, combining a reactive secondary amine within a piperazine ring and a methyl ester, make it a valuable scaffold for the construction of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in medicinal chemistry, with a focus on its role in the development of novel therapeutics.

Core Chemical Properties

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a stable, crystalline solid that is readily soluble in polar solvents. Its key identifiers and physicochemical properties are summarized in the table below, providing a foundational dataset for its use in synthetic chemistry.

| Property | Value |

| CAS Number | 196192-08-2 |

| Molecular Formula | C₇H₁₅ClN₂O₂ |

| Molecular Weight | 194.66 g/mol |

| Melting Point | 156-157 °C[1] |

| Appearance | White crystalline solid[1] |

Synthesis and Characterization

The synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride can be achieved through a straightforward N-alkylation of piperazine. A general laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride

Materials:

-

Piperazine

-

Methyl chloroacetate

-

Methanol

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or dioxane)

-

Ethyl acetate

-

Isopropyl alcohol

-

Activated charcoal

Procedure:

-

N-Alkylation: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.

-

Slowly add methyl chloroacetate to the solution while stirring. The reaction is typically carried out at room temperature or under reflux, depending on the desired reaction kinetics.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture and filter to remove any piperazine dihydrochloride that may have precipitated.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Precipitation and Recrystallization: Precipitate the product by adding ethyl acetate.

-

Collect the crude product by filtration and recrystallize from isopropyl alcohol with the addition of activated charcoal to yield the pure Methyl 2-(piperazin-1-yl)acetate.

-

Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent and add a solution of hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration and dried.

Characterization Data:

-

¹H NMR (CDCl₃): δ 2.92–2.95 (t, 4H, 2xCH₂ piperazine), 3.27–3.30 (m, 6H, 2xCH₂ piperazine + CH₂), 3.73 (s, 3H, OCH₃), 9.74 (bs, 2H, NH₂⁺).[1]

-

¹³C NMR (CDCl₃): δ 43.43 (2xCH₂ piperazine), 49.31 (2xCH₂ piperazine), 51.86 (OCH₃), 58.42 (CH₂), 169.98 (C=O).[1]

-

FTIR (cm⁻¹): 2972, 2943, 2918, 2726 (ν, C-H), 2821, 2788 (ν, NH₂⁺), 1739 (ν, C=O), 1559, 1307 (δ, CH₂), 1466, 1389 (δ, CH₃), 1174 (νas, C-O-C), 1051 (νs, C-O-C).[1]

-

LC-MS (m/z): [C₇H₁₅N₂O₂]⁺ = 159.1128.[1]

Applications in Drug Discovery and Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Methyl 2-(piperazin-1-yl)acetate hydrochloride serves as a key starting material for introducing this valuable pharmacophore into drug candidates. The secondary amine of the piperazine ring allows for a variety of chemical transformations, including N-arylation, N-alkylation, and amide bond formation, enabling the synthesis of diverse compound libraries for high-throughput screening.

Role in the Synthesis of Antipsychotics

The piperazine ring is a common structural feature in many atypical antipsychotic drugs, contributing to their multi-receptor binding profiles, particularly at dopamine and serotonin receptors. While direct synthesis of commercial antipsychotics like Aripiprazole or Cariprazine from Methyl 2-(piperazin-1-yl)acetate hydrochloride is not the primary route, this building block is instrumental in the synthesis of novel piperazine derivatives with potential antipsychotic activity. These derivatives are often designed to modulate dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.

The general synthetic approach involves the reaction of Methyl 2-(piperazin-1-yl)acetate hydrochloride with various aryl halides or other electrophilic partners to introduce the desired pharmacophoric elements. The resulting ester can then be further modified, for example, by hydrolysis to the corresponding carboxylic acid followed by amide coupling, to generate the final drug candidates.

Caption: General workflow for synthesizing potential antipsychotics.

Application in the Development of FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for pain, inflammation, and anxiety. Piperazine-containing compounds have been explored as potent and selective FAAH inhibitors. Methyl 2-(piperazin-1-yl)acetate hydrochloride can be utilized as a starting point for the synthesis of novel FAAH inhibitors. The synthetic strategy often involves the coupling of the piperazine nitrogen with a suitable electrophilic warhead that can covalently modify the active site of FAAH.

Caption: Synthetic pathway to potential FAAH inhibitors.

The resulting molecules are then screened for their inhibitory activity against FAAH, and structure-activity relationships (SAR) are established to guide further optimization.

Conclusion

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a foundational building block in modern drug discovery. Its straightforward synthesis and versatile reactivity provide medicinal chemists with a reliable tool for accessing a wide range of piperazine-containing compounds. The continued exploration of new reactions and applications of this intermediate will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases. The data and protocols presented in this guide are intended to support researchers in leveraging the full potential of this valuable chemical entity.

References

The Pivotal Role of Methyl 2-(piperazin-1-yl)acetate Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a versatile chemical scaffold that serves as a crucial building block in the design and synthesis of novel therapeutic agents. The inherent physicochemical properties of the piperazine moiety, combined with the reactive ester group, make this compound a valuable starting material for developing a diverse range of bioactive molecules. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable characteristics such as aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier, making it a privileged structure in medicinal chemistry.[1][2][3] This technical guide provides an in-depth overview of the role of methyl 2-(piperazin-1-yl)acetate hydrochloride and its derivatives in medicinal chemistry, with a focus on its applications in the development of treatments for central nervous system (CNS) disorders, as well as its potential in antimicrobial and anticancer therapies.

Core Applications in Drug Discovery

The piperazine scaffold is a common feature in a multitude of approved drugs and clinical candidates, highlighting its significance in medicinal chemistry.[2][4] Derivatives of methyl 2-(piperazin-1-yl)acetate are explored for a wide array of pharmacological activities, primarily targeting receptors and enzymes implicated in various diseases.

Central Nervous System (CNS) Disorders

Piperazine derivatives have shown considerable promise in the development of drugs for neurological and psychiatric conditions.[5][6] Their ability to interact with various neurotransmitter receptors, including serotonin, dopamine, and glutamate receptors, makes them attractive candidates for treating depression, anxiety, schizophrenia, and neurodegenerative diseases.[7][8]

Alzheimer's Disease: Certain piperazine derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[9][10][11] One area of research focuses on their ability to act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in regulating the stability of dendritic spines and memory formation.[9][10][11] For instance, some piperazine compounds have demonstrated neuroprotective effects in the nanomolar range by activating neuronal store-operated calcium entry in spines.[9][10] These compounds have also been shown to restore long-term potentiation in hippocampal slices from mouse models of Alzheimer's disease.[9][10]

Opioid Receptor Modulation: The piperazine scaffold is a key component in the design of potent and selective opioid receptor antagonists.[12] N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, for example, have been identified as a new class of opioid receptor antagonists with low nanomolar potencies at µ, δ, and κ opioid receptors.[13] These compounds act as pure antagonists in functional assays, such as the [³⁵S]GTPγS binding assay.[12]

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Piperazine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][14][15] The incorporation of the piperazine moiety into various molecular frameworks can enhance their antimicrobial potency. For example, certain novel 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides have shown potent activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[16]

Anticancer Agents

The piperazine ring is a key structural feature in several anticancer drugs. Derivatives have been shown to modulate various cellular signaling pathways implicated in cancer progression, such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[17] In prostate cancer, for instance, arylpiperazine derivatives have demonstrated the ability to act as potent antagonists of the androgen receptor (AR), with some compounds showing strong cytotoxic activity against prostate cancer cell lines.[18]

Quantitative Biological Data

The following tables summarize key quantitative data for various derivatives synthesized using the piperazine scaffold, demonstrating their potency and selectivity across different biological targets.

Table 1: Opioid Receptor Antagonist Activity of Piperazine Derivatives [12]

| Compound | µ Receptor Ke (nM) | δ Receptor Ke (nM) | κ Receptor Ke (nM) |

| 5a (N-phenylpropyl-4-(3-hydroxyphenyl)piperazine) | 8.47 | 34.3 | 36.8 |

| 5b (N-phenylpropyl-(2S)-methyl-4-(3-hydroxyphenyl)piperazine) | 0.88 | 13.4 | 4.09 |

| 5c (N-phenylpropyl-(3R)-methyl-4-(3-hydroxyphenyl)piperazine) | 1.01 | 6.99 | 1.57 |

| 5f (N-methyl-(2S)-methyl-4-(3-hydroxyphenyl)piperazine) | - | - | - |

Ke values were determined using a [³⁵S]GTPγS binding assay in cloned human receptors.

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

| Derivative 1 | Staphylococcus aureus | 4.44 |

| Derivative 1 | Candida albicans | 2.22 |

| Derivative 2 | Escherichia coli | 6.25 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

Experimental Protocols

Synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride

A simplified and efficient one-pot, one-step synthetic procedure for the preparation of monosubstituted piperazines, including methyl 2-(piperazin-1-yl)acetate hydrochloride, has been developed.[19]

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

Methyl acrylate

-

Methanol

Procedure: [19]

-

In a reaction vessel, a mixture of piperazine and piperazine dihydrochloride is prepared in methanol to form piperazine monohydrochloride in situ.

-

Methyl acrylate is then added to the reaction mixture.

-

The reaction is allowed to proceed at room temperature or under reflux.

-

Upon completion, the reaction mixture is cooled, and any precipitated piperazine dihydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is then recrystallized from a suitable solvent, such as isopropyl alcohol, to afford pure methyl 2-(piperazin-1-yl)acetate hydrochloride as a white crystalline solid.

Characterization Data: [19]

-

Melting Point: 156–157 °C

-

¹H NMR (CDCl₃): δ 2.92–2.95 (4H, t, 2CH₂pip), 3.27–3.30 (6H, m, 2CH₂pip + CH₂), 3.73 (3H, s, OCH₃), 9.74 (2H, bs, NH₂⁺)

-

¹³C NMR (CDCl₃): δ 43.43 (2CH₂pip), 49.31 (2CH₂pip), 51.86 (OCH₃), 58.42 (CH₂), 169.98 (C=O)

-

FTIR (cm⁻¹): 2972, 2943, 2918, 2726 (ν, C-H), 2821, 2788 (ν, NH₂⁺), 1739 (ν, C=O), 1559, 1307 (δ, CH₂), 1466, 1389 (δ, CH₃), 1174 (νas, C-O-C), 1051 (νs, C-O-C)

-

LC-MS (m/z): [C₇H₁₅N₂O₂]⁺ = 159.1128

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving piperazine derivatives and a general workflow for drug discovery utilizing this scaffold.

Conclusion

Methyl 2-(piperazin-1-yl)acetate hydrochloride stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its structural features provide a robust platform for the synthesis of a wide range of derivatives with significant therapeutic potential. The successful application of this scaffold in developing drug candidates for CNS disorders, microbial infections, and cancer underscores its importance in modern drug discovery. The continued exploration of novel derivatives based on this core structure holds great promise for the development of next-generation therapeutics to address unmet medical needs. The synthetic accessibility and favorable pharmacokinetic properties associated with the piperazine moiety ensure that it will remain a key component in the medicinal chemist's toolbox for years to come.

References

- 1. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benthamscience.com [benthamscience.com]

- 15. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 16. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Piperazine Moiety in Methyl 2-(piperazin-1-yl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] Methyl 2-(piperazin-1-yl)acetate is a valuable building block that features a piperazine core with two distinct nitrogen atoms. One is a tertiary amine integrated into the methyl acetate substituent, and the other is a secondary amine, which exists as a hydrochloride salt. This guide focuses on the reactivity of the secondary amine, providing a technical overview of its key chemical transformations, which are fundamental for its application in drug discovery and development.[3][4]

The nucleophilic secondary amine is the primary site of reactivity, enabling a wide range of functionalizations. The most common and synthetically useful reactions include N-acylation, N-alkylation, N-arylation, and reductive amination.

N-Acylation: Formation of Amides

N-acylation is a robust method for forming a stable amide bond by reacting the piperazine's secondary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. This reaction is fundamental in synthesizing a vast array of bioactive molecules.

Quantitative Data for N-Acylation Reactions

The efficiency of N-acylation can vary based on the coupling agents and reaction conditions used. The following table summarizes representative data for these transformations.

| Substrate (Amine) | Acylating Agent | Coupling System/Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Piperazine Derivative | Acyl Chloride | Triethylamine (TEA) | DCM | 2 - 12 | 0 - 25 | 85 - 95 |

| Piperazine Derivative | Carboxylic Acid | HOBt/EDC | DMF | 12 - 24 | 25 | 70 - 90 |

| Piperazine Derivative | Carboxylic Acid | HATU/DIPEA | DMF | 2 - 6 | 25 | 80 - 98 |

| Piperazine Derivative | Anhydride | Pyridine | THF | 4 - 8 | 25 | 90 - 99 |

Data is representative of typical N-acylation reactions of secondary amines in piperazine scaffolds.

Detailed Experimental Protocol: N-Acylation with Acyl Chloride

This protocol describes a general procedure for the N-acylation of Methyl 2-(piperazin-1-yl)acetate hydrochloride with an acyl chloride.[5]

-

Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq) and anhydrous Dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA) (2.2 eq) to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir the mixture at room temperature for 15 minutes.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl piperazine derivative.[5]

N-Alkylation: Formation of Tertiary Amines

N-alkylation introduces alkyl groups onto the secondary nitrogen, a key step for modulating a compound's pharmacological properties.[6] This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Quantitative Data for N-Alkylation Reactions

The choice of method and reagents significantly impacts the outcome of N-alkylation reactions.

| Reaction Type | Alkylating Agent | Base / Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Direct Alkylation | Alkyl Halide (e.g., R-Br) | K₂CO₃ or NaH | DMF | 12 - 24 | 25 - 70 | 60 - 85 |

| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCE / DCM | 4 - 12 | 25 | 75 - 95 |

| Reductive Amination | Aldehyde/Ketone | H₂ / Pd/C | Methanol | 2 - 8 | 25 | 80 - 99 |

Data is compiled from typical procedures for N-alkylation of piperidine and piperazine scaffolds.[6][7]

Detailed Experimental Protocol: Reductive Amination

Reductive amination is a highly efficient and common method for N-alkylation.[8]

-

Preparation: Dissolve Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Add triethylamine (1.1 eq) to free the secondary amine.

-

Imine Formation: Add a catalytic amount of acetic acid and stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[8]

-

Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction's progress by TLC.

-

Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[6]

N-Arylation: Palladium-Catalyzed Cross-Coupling

The formation of N-aryl piperazines is a cornerstone of modern medicinal chemistry, often accomplished via the Buchwald-Hartwig amination.[9][10] This palladium-catalyzed cross-coupling reaction efficiently creates a carbon-nitrogen bond between the piperazine and an aryl halide.[11]

Quantitative Data for Buchwald-Hartwig Amination

Reaction conditions are critical for achieving high yields in Buchwald-Hartwig aminations.

| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Bromide | Pd₂(dba)₃ (1-2%) | BINAP (2-4%) | NaOtBu | Toluene | 80 - 110 | 75 - 95 |

| Aryl Chloride | Pd(OAc)₂ (2-5%) | XPhos (4-10%) | K₃PO₄ | Dioxane | 100 - 120 | 70 - 90 |

| Aryl Triflate | PdCl₂(dppf) (3-5%) | dppf (3-5%) | Cs₂CO₃ | Toluene | 100 | 80 - 98 |

Data is representative for the Buchwald-Hartwig amination of piperazine derivatives.[9][11]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of a piperazine derivative.[11]

-

Setup: In an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Methyl 2-(piperazin-1-yl)acetate (1.2 eq, free-based), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq).

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Reaction: Heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) for 12-24 hours, or until TLC/LC-MS analysis indicates completion.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the N-aryl piperazine.[11]

Visualizing Synthetic Utility and Biological Context

Synthetic Pathways from a Core Moiety

The reactivity of the secondary amine on the piperazine ring allows for diverse synthetic transformations, enabling the creation of a wide range of derivatives from a single starting material.

Caption: Key synthetic transformations of the piperazine secondary amine.

Experimental Workflow for N-Arylation

The Buchwald-Hartwig amination follows a precise experimental workflow to ensure an oxygen-free environment, which is critical for the catalytic cycle's efficiency.

Caption: Workflow for a typical Buchwald-Hartwig amination experiment.

Piperazine Scaffolds in GPCR Signaling

Many drugs containing the piperazine moiety act as ligands for G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors. The piperazine core often serves as a scaffold to correctly position pharmacophoric elements that interact with the receptor.

Caption: Role of piperazine-based drugs in a GPCR signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Role of Methyl 2-(piperazin-1-yl)acetate hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds in drug development.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1][3] These initial fragment hits serve as high-quality starting points that can be systematically optimized and grown into potent, selective, and drug-like candidates.[4][5] This approach offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[6]

At the core of a successful FBDD campaign is a well-curated fragment library. The design of these libraries is often guided by the "Rule of Three," which suggests that ideal fragments should have a molecular weight under 300 Da, a cLogP of less than 3, and no more than 3 hydrogen bond donors and acceptors.[1][7][8][9] These guidelines ensure that the fragments are simple, soluble, and possess good ligand efficiency, providing a solid foundation for subsequent optimization.

This guide focuses on the utility of piperazine-containing fragments, exemplified by Methyl 2-(piperazin-1-yl)acetate hydrochloride , within the FBDD framework. The piperazine scaffold is considered a "privileged" structure in medicinal chemistry, prized for its favorable physicochemical properties, synthetic tractability, and its prevalence in numerous approved drugs.[10][11]

Methyl 2-(piperazin-1-yl)acetate hydrochloride: A Profile of a Prototypical Fragment

Methyl 2-(piperazin-1-yl)acetate hydrochloride serves as an excellent case study for a piperazine-based fragment. Its structure combines several desirable features for FBDD: a saturated N-heterocycle known to improve solubility and pharmacokinetic properties, and synthetically accessible vectors for chemical elaboration.[10]

Data Presentation: Physicochemical Properties

For a fragment to be valuable in an FBDD campaign, it must adhere to specific physicochemical parameters, often summarized by the "Rule of Three."[8][9] The following table outlines the calculated and representative properties for Methyl 2-(piperazin-1-yl)acetate (the free base) to illustrate its suitability as a fragment. The hydrochloride salt form is typically used to enhance aqueous solubility for screening purposes.

| Property | Value | "Rule of Three" Guideline | Significance in FBDD |

| Molecular Weight (MW) | 158.2 g/mol | < 300 g/mol | Low complexity allows for more efficient exploration of chemical space and provides ample room for optimization. |

| cLogP | -0.9 (estimated) | < 3 | Ensures adequate aqueous solubility, which is critical for the high concentrations used in biophysical screening assays. |

| Hydrogen Bond Donors (HBD) | 1 (secondary amine) | ≤ 3 | Provides a key interaction point with the target protein without excessive polarity. |

| Hydrogen Bond Acceptors (HBA) | 3 (ester carbonyl, two nitrogen atoms) | ≤ 3 | Offers multiple potential hydrogen bonding interactions to anchor the fragment to the target. |

| Rotatable Bonds | 3 | ≤ 3 | Limited conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions. |

| Polar Surface Area (PSA) | 41.6 Ų | ≤ 60 Ų | Contributes to good solubility and potential for cell permeability in later-stage compounds. |

Note: These values are calculated for the free base form and serve as an illustrative example of a fragment that aligns with the principles of FBDD.

The FBDD Workflow: From Fragment Screening to Lead Optimization

The FBDD process is a systematic, multi-stage workflow that relies on sensitive biophysical techniques to detect the weak binding of fragments. This workflow can be broadly categorized into three phases: primary screening, hit validation and characterization, and hit-to-lead optimization.

Experimental Protocols

Detailed methodologies are crucial for the successful execution of an FBDD project. The following sections describe typical protocols for a three-stage biophysical screening cascade designed to identify and validate fragments like Methyl 2-(piperazin-1-yl)acetate hydrochloride.[12][13]

Stage 1: Primary Screening with Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid, low-cost method used to screen fragment libraries for compounds that stabilize a target protein, indicated by an increase in its melting temperature (Tm).[12]

Methodology:

-

Protein Preparation: The target protein is purified and diluted to a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Fragment Preparation: Methyl 2-(piperazin-1-yl)acetate hydrochloride and other library fragments are prepared as 100 mM stock solutions in DMSO. They are then diluted to a final assay concentration of 1-2 mM. The final DMSO concentration in the assay should not exceed 2%.

-

Assay Setup: In a 96- or 384-well PCR plate, 20 µL of the protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange at 5x final concentration). 0.4 µL of the fragment stock solution is added to each well. Controls include protein with DMSO (negative control) and protein with a known binder (positive control).

-

Data Acquisition: The plate is sealed and placed in a real-time PCR instrument. The temperature is ramped from 25 °C to 95 °C at a rate of 1 °C/minute, with fluorescence readings taken at each interval.

-

Data Analysis: The protein melting temperature (Tm) is determined by fitting the sigmoidal melt curve. A fragment is considered a potential hit if it induces a Tm shift (ΔTm) of ≥ 2 standard deviations above the mean of the DMSO controls, typically > 1-2 °C.

Stage 2: Hit Validation with Ligand-Observed NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating hits from primary screens.[2] Ligand-observed experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) are particularly effective.[13]

Methodology:

-

Sample Preparation: Samples are prepared in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4). The target protein concentration is typically 10-20 µM, and the fragment concentration is 200-500 µM.

-

STD NMR:

-

Two spectra are acquired. In the "on-resonance" spectrum, the protein is selectively saturated with a train of radiofrequency pulses at a frequency where only the protein resonates (e.g., -1 ppm).

-

In the "off-resonance" spectrum, the saturation pulse is applied at a frequency where neither the protein nor the fragment resonates (e.g., 40 ppm).

-

A difference spectrum is calculated. Signals that appear in the difference spectrum belong to the fragment and confirm that it has received saturation transfer from the protein, indicating binding.

-

-

WaterLOGSY:

-

This experiment exploits the transfer of magnetization from bulk water to the fragment via the protein.

-

In the absence of binding, the fragment will show a positive NOE (Nuclear Overhauser Effect) with the irradiated water signal.

-

When the fragment binds to the protein, it tumbles slowly, and the NOE becomes negative. A change in the sign of the fragment's signal upon addition of the protein is a clear indicator of binding.

-

-

Hit Confirmation: A fragment is considered a validated hit if it shows a positive result in at least one of these NMR experiments.

Stage 3: Biophysical Characterization with X-ray Crystallography

To enable structure-based design, determining the precise binding mode of a validated fragment is essential. X-ray crystallography provides high-resolution structural information of the fragment-protein complex.[4][14]

Methodology:

-

Protein Crystallization: The target protein is crystallized under conditions previously established to yield high-quality, diffraction-grade crystals.

-

Fragment Soaking: Crystals of the target protein are transferred to a solution containing a high concentration (e.g., 5-10 mM) of the fragment hit, such as Methyl 2-(piperazin-1-yl)acetate hydrochloride, and allowed to incubate for a period ranging from minutes to hours.

-

Cryo-protection and Data Collection: The soaked crystal is briefly transferred to a cryo-protectant solution before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

-

Structure Determination and Analysis: The diffraction data are processed, and the structure of the complex is solved using molecular replacement. The resulting electron density map is inspected to confirm the presence and determine the binding pose of the fragment. This structural information is critical for the next phase of the project: hit-to-lead optimization.

From Hit to Lead: The Evolution of a Fragment

Once a fragment like Methyl 2-(piperazin-1-yl)acetate hydrochloride is validated and its binding mode is determined, the hit-to-lead phase begins. The goal is to increase the fragment's affinity and selectivity while maintaining favorable physicochemical properties. The two most common strategies are fragment growing and fragment linking.[4][5][15]

-

Fragment Growing: This strategy involves adding chemical functionality to the fragment core to engage with nearby pockets on the protein surface.[4][5] The high-resolution crystal structure guides the design of new analogues. For our example, the secondary amine or the ester moiety of Methyl 2-(piperazin-1-yl)acetate could serve as synthetic handles for elaboration.

-

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together.[15] This can lead to a dramatic increase in affinity due to the additive binding energies and a favorable change in enthalpy.

Conclusion

Methyl 2-(piperazin-1-yl)acetate hydrochloride exemplifies the qualities of a valuable starting point for a Fragment-Based Drug Discovery campaign. Its adherence to the "Rule of Three," combined with the privileged nature of the piperazine scaffold, makes it and similar fragments highly attractive for building potent and selective drug candidates. By employing a rigorous and systematic screening cascade involving techniques such as DSF, NMR, and X-ray crystallography, researchers can effectively identify and validate such fragments. The subsequent structure-guided optimization through fragment growing or linking provides a rational and efficient path to novel therapeutics, capable of addressing even the most challenging biological targets.

References

- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 10. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. astx.com [astx.com]

- 12. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 15. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Methyl 2-(piperazin-1-yl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-(piperazin-1-yl)acetate hydrochloride. The information is compiled from available scientific literature and chemical supplier data to serve as a foundational resource for its use in research and development.

Chemical Identity and General Properties

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a piperazine derivative commonly used as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

| Identifier | Value |

| CAS Number | 196192-08-2[1][2] |

| Molecular Formula | C7H15ClN2O2[1][2] |

| Molecular Weight | 194.66 g/mol [1] |

| Appearance | White crystalline solid[3] |

| Purity | ≥97%[4] |

| Storage | Store at 2-8°C in an inert atmosphere[1] |

Physicochemical Data

| Property | Value | Method |

| Melting Point | 156–157 °C[3] | Recrystallization from isopropyl alcohol[3] |

| Boiling Point | No data available | N/A |

| Solubility | No data available | N/A |

| pKa | No data available | N/A |

| LogP | No data available | N/A |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 2.92–2.95 (4H, t, 2CH₂pip), 3.27–3.30 (6H, m, 2CH₂pip + CH₂), 3.73 (3H, s, OCH₃), 9.74 (2H, bs, NH₂⁺)[3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 43.43 (2CH₂pip), 49.31 (2CH₂pip), 51.86 (OCH₃), 58.42 (CH₂), 169.98 (C=O)[3] |

| FTIR (cm⁻¹) | 2972, 2943, 2918, 2726 (ν, C-H), 2821, 2788 (ν, NH₂⁺), 1739 (ν, C=O), 1559, 1307 (δ, CH₂), 1466, 1389 (δ, CH₃), 1174 (νas, C-O-C), 1051 (νs, C-O-C)[3] |

| LC-MS (m/z) | [C₇H₁₅N₂O₂]⁺ = 159.1128[3] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and analysis of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Synthesis Protocol: One-Pot Reaction

A simplified one-pot synthesis method has been described for monosubstituted piperazine derivatives, including Methyl 2-(piperazin-1-yl)acetate hydrochloride.[3] This method is noted for its high yield and purity of the final product.[3] The general principle involves the reaction of in-situ formed piperazine-1-ium.[3]

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

Methanol

-

Methyl chloroacetate

-

Isopropyl alcohol

-

Charcoal

Procedure:

-

In a suitable reaction vessel, a free piperazine is reacted with piperazine dihydrochloride in methanol to form piperazine monohydrochloride in situ.

-

Methyl chloroacetate is then added to the reaction mixture.

-

The reaction is allowed to proceed, likely with stirring and at a controlled temperature (details not specified in the provided source).

-

Upon completion of the reaction, the mixture is cooled to 5 °C.

-

The precipitated piperazine dihydrochloride is removed by filtration.

-

The crude product is obtained from the filtrate, likely after solvent evaporation.

-

The crude product is then recrystallized from isopropyl alcohol with the addition of charcoal to yield a white crystalline solid.[3]

Analytical Methods

A variety of analytical methods can be employed for the characterization and quality control of piperazine derivatives. These methods are generally applicable to Methyl 2-(piperazin-1-yl)acetate hydrochloride.

-

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC): These are common chromatographic techniques for assessing the purity of the compound and for quantitative analysis.

-

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of the compound and any volatile impurities.[5][6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for confirming the molecular weight of the compound.[3][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the compound's identity.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.[3]

Hazard and Safety Information

Based on available safety data sheets, Methyl 2-(piperazin-1-yl)acetate hydrochloride is associated with the following hazards:

-

GHS Pictogram: Danger[1]

-

Hazard Statements: H301 (Toxic if swallowed)[1]

-

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[1]

-

UN Number: 2811[1]

-

Class: 6.1[1]

-

Packing Group: III[1]

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

Logical Relationships and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the one-pot synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Caption: One-pot synthesis workflow for Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for comprehensive safety data sheets or peer-reviewed literature. Researchers should always consult primary sources and exercise due caution when handling chemical substances.

References

- 1. 196192-08-2|Methyl 2-(piperazin-1-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 2. Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 [sigmaaldrich.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Methyl 2-(piperazin-1-yl)acetate hydrochloride CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(piperazin-1-yl)acetate hydrochloride, a versatile building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its relevance in the development of pharmacologically active agents.

Chemical Identity and Structure

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a piperazine derivative characterized by a methyl acetate group attached to one of the nitrogen atoms of the piperazine ring. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 196192-08-2 |

| Linear Formula | C7H15ClN2O2 |

| Molecular Weight | 194.66 g/mol |

| Synonyms | Methyl 2-(piperazin-1-yl)ethanoate hydrochloride |

Physicochemical and Spectroscopic Data

This section summarizes the key physical and spectroscopic data for Methyl 2-(piperazin-1-yl)acetate hydrochloride, critical for its identification and characterization in a laboratory setting.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical State | White crystalline solid | [1] |

| Melting Point | 156–157 °C | [1] |

Table 3: Spectroscopic Data [1]

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, ppm) | 9.74 (2H, bs, NH₂⁺), 3.73 (3H, s, OCH₃), 3.27–3.30 (6H, m, 2CH₂pip + CH₂), 2.92–2.95 (4H, t, 2CH₂pip) |

| ¹³C NMR (CDCl₃, ppm) | 169.98 (C=O), 58.42 (CH₂), 51.86 (OCH₃), 49.31 (2CH₂pip), 43.43 (2CH₂pip) |

| FTIR (cm⁻¹) | 2972, 2943, 2918, 2726 (ν, C-H), 2821, 2788 (ν, NH₂⁺), 1739 (ν, C=O), 1559, 1307 (δ, CH₂), 1466, 1389 (δ, CH₃), 1174 (νas, C-O-C), 1051 (νs, C-O-C) |

| LC-MS (m/z) | [C₇H₁₅N₂O₂]⁺ = 159.1128 |

Experimental Protocols: Synthesis

A simplified and efficient one-pot, one-step synthesis for monosubstituted piperazine derivatives, including Methyl 2-(piperazin-1-yl)acetate hydrochloride, has been developed.[1] This method offers high yields and purity while maintaining low costs.

3.1. Reaction Principle

The synthesis is based on the reaction of an in-situ formed piperazine-1-ium cation with an appropriate electrophile.[1] When methanol is used as the solvent, piperazine monohydrochloride is generated from the reaction of free piperazine with piperazine dihydrochloride. This selective mono-protonation deactivates one of the piperazine nitrogens, favoring the mono-alkylation product.

3.2. Materials and Methods

-

Anhydrous piperazine

-

Piperazine dihydrochloride hydrate

-

Methanol

-

Methyl chloroacetate

-

Ethyl acetate

-

Isopropyl alcohol

-

Charcoal

3.3. Synthesis Procedure

-

Preparation of Piperazine Monohydrochloride: In a reaction flask, equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate are dissolved in methanol (10–20 mL of methanol per 1 g of anhydrous piperazine). The solution can be heated to ensure complete dissolution of the solids.

-

Alkylation Reaction: To the prepared solution of piperazine monohydrochloride, methyl chloroacetate is added. The reaction mixture is then stirred, typically at room temperature or under reflux, until the reaction is complete (monitored by TLC).

-

Work-up and Purification:

-

The reaction mixture is cooled to 5 °C, and the precipitated piperazine dihydrochloride is removed by filtration.

-

The solvent from the filtrate is evaporated to dryness.

-

The resulting residue is recrystallized from isopropyl alcohol with the addition of charcoal to yield the pure Methyl 2-(piperazin-1-yl)acetate hydrochloride.[1]

-

Applications in Drug Development

The piperazine moiety is a prevalent heterocyclic scaffold found in numerous biologically active compounds and approved drugs.[2] Its presence can significantly influence the physicochemical properties of a molecule, such as solubility and basicity, which are critical for pharmacokinetic profiles. Methyl 2-(piperazin-1-yl)acetate hydrochloride serves as a valuable intermediate for introducing the piperazine-acetate substructure into more complex molecules. The secondary amine of the piperazine ring and the ester functionality provide two reactive handles for further chemical modifications, such as amidation, alkylation, or reduction.

While specific signaling pathways directly modulated by Methyl 2-(piperazin-1-yl)acetate hydrochloride are not extensively documented, its utility lies in the synthesis of compounds targeting a wide range of biological targets. For instance, piperazine derivatives are integral to the structure of kinase inhibitors, receptor modulators, and other therapeutic agents.[2]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the one-pot synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Caption: One-pot synthesis workflow for Methyl 2-(piperazin-1-yl)acetate hydrochloride.

References

An In-depth Technical Guide to the Derivatives of Methyl 2-(piperazin-1-yl)acetate Hydrochloride and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] Methyl 2-(piperazin-1-yl)acetate hydrochloride is a versatile building block that offers a reactive handle for the synthesis of a diverse library of derivatives. This technical guide explores the potential of this core structure in the development of novel therapeutic agents, focusing on three key areas: oncology, infectious diseases, and neuroscience. By leveraging established synthetic methodologies and drawing parallels from structurally related piperazine derivatives, this document provides a comprehensive overview of potential synthetic routes, biological activities, and mechanisms of action. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are included to facilitate further research and development in this promising area of drug discovery.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in a multitude of biologically active compounds.[2] Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical properties, including good aqueous solubility and the ability to be readily functionalized at its nitrogen atoms.[1] These modifications allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

Methyl 2-(piperazin-1-yl)acetate hydrochloride serves as an excellent starting material for the synthesis of various derivatives. The secondary amine of the piperazine ring is a nucleophilic site for the introduction of a wide range of substituents, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further opportunities for structural diversification. This guide will delve into the potential applications of derivatives synthesized from this core structure, focusing on their prospective roles as anticancer, antimicrobial, and central nervous system (CNS) active agents.

Potential Anticancer Applications

The piperazine moiety is a key component of several approved anticancer drugs. Derivatives of N-methyl piperazine have shown promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[3]

Proposed Synthesis of N-Aryl/Heteroaryl Derivatives

The introduction of aryl or heteroaryl moieties at the N-4 position of the piperazine ring is a common strategy in the design of kinase inhibitors. A proposed synthetic route starting from Methyl 2-(piperazin-1-yl)acetate hydrochloride is outlined below.

Caption: Proposed synthesis of N-Aryl/Heteroaryl derivatives.

Quantitative Data for Anticancer Activity of Related Piperazine Derivatives

While specific data for derivatives of Methyl 2-(piperazin-1-yl)acetate hydrochloride is limited, the following table summarizes the anticancer activity of structurally similar N-aryl/heteroaryl piperazine derivatives against various cancer cell lines.

| Compound ID | R Group (at N-4) | Cancer Cell Line | IC50 (µM) | Reference |

| A-1 | 4-Methoxyphenyl | A-549 (Lung) | 15.2 | [3] |

| A-2 | 3,4-Dichlorophenyl | HCT-116 (Colon) | 8.7 | [3] |

| A-3 | 4-Fluorophenyl | MIAPaCa-2 (Pancreatic) | 25.1 | [3] |

| B-1 | 2-Pyridinyl | MCF-7 (Breast) | 5.4 | [4] |

| B-2 | 4-Quinolinyl | PC-3 (Prostate) | 2.1 | [5] |

Disclaimer: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of derivatives of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[6]

Signaling Pathway: EGFR Signaling in Cancer

Many N-aryl piperazine derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and metastasis.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-(piperazin-1-yl)acetate|CAS 82516-17-4 [benchchem.com]

- 5. 33581-96-3|4-Methylpiperazine-1-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 6. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. enamine.net [enamine.net]

- 8. Piperazine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

Methyl 2-(piperazin-1-yl)acetate Hydrochloride: A Versatile Scaffold for Combinatorial Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperazin-1-yl)acetate hydrochloride has emerged as a valuable and versatile scaffold in the field of combinatorial chemistry and drug discovery. Its inherent structural features, including a reactive secondary amine and an ester functional group, provide two key points for diversification, allowing for the rapid generation of large and structurally diverse compound libraries. The piperazine core is a well-established privileged structure in medicinal chemistry, frequently found in approved drugs targeting a wide range of biological entities. This technical guide provides an in-depth overview of the properties, synthesis, and potential applications of Methyl 2-(piperazin-1-yl)acetate hydrochloride as a foundational element for building combinatorial libraries aimed at accelerating the discovery of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of a scaffold is crucial for its effective utilization in library synthesis and subsequent biological screening. The key properties of Methyl 2-(piperazin-1-yl)acetate hydrochloride are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 196192-08-2 | N/A |

| Molecular Formula | C₇H₁₅ClN₂O₂ | N/A |

| Molecular Weight | 194.66 g/mol | N/A |

| Appearance | White crystalline solid | N/A |

| Melting Point | 156-157 °C | N/A |

| Solubility | Soluble in water and methanol | N/A |

Synthesis of the Scaffold

A simplified and efficient one-pot, one-step synthetic procedure for the preparation of monosubstituted piperazine derivatives, including Methyl 2-(piperazin-1-yl)acetate hydrochloride, has been reported. This method offers high yields and purity while adhering to principles of green and sustainable chemistry.

Experimental Protocol: Synthesis of Methyl 2-(piperazin-1-yl)acetate Hydrochloride

Materials:

-

Piperazine

-

Methyl chloroacetate

-

Hydrochloric acid (HCl)

-

Methanol (solvent)

-

Ethyl acetate (for precipitation)

Procedure:

-

A solution of piperazine in methanol is prepared in a reaction vessel.

-

An equimolar amount of methyl chloroacetate is added dropwise to the piperazine solution with stirring at room temperature.

-

The reaction mixture is stirred for a specified period to allow for the monosubstitution to occur.

-

After the reaction is complete (monitored by TLC or LC-MS), a solution of hydrochloric acid in methanol is added to the reaction mixture to precipitate the hydrochloride salt.

-

The precipitated product is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to yield Methyl 2-(piperazin-1-yl)acetate hydrochloride as a white crystalline solid.

Characterization Data:

-

¹H NMR (CDCl₃, ppm): 9.74 (2H, bs, NH₂⁺), 3.73 (3H, s, OCH₃), 3.27–3.30 (6H, m, 2CH₂pip + CH₂), 2.92–2.95 (4H, t, 2CH₂pip)

-

¹³C NMR (CDCl₃, ppm): 169.98 (C=O), 58.42 (CH₂), 51.86 (OCH₃), 49.31 (2CH₂pip), 43.43 (2CH₂pip)

-

FTIR (cm⁻¹): 2972, 2943, 2918, 2726 (ν, C-H), 2821, 2788 (ν, NH₂⁺), 1739 (ν, C=O), 1559, 1307 (δ, CH₂), 1466, 1389 (δ, CH₃), 1174 (νas, C-O-C), 1051 (νs, C-O-C)

-

LC-MS (m/z): [C₇H₁₅N₂O₂]⁺ = 159.1128

Combinatorial Library Synthesis

The true utility of Methyl 2-(piperazin-1-yl)acetate hydrochloride lies in its application as a scaffold for combinatorial library synthesis. The two reactive sites, the secondary amine on the piperazine ring and the methyl ester, allow for a multitude of chemical transformations to introduce diversity.

General Derivatization Strategies

Two primary strategies for derivatizing the scaffold are commonly employed:

-

N-Acylation/N-Alkylation of the Piperazine Nitrogen: The secondary amine of the piperazine ring can be readily acylated with a wide variety of carboxylic acids, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and ureas, respectively. It can also be alkylated via reductive amination with aldehydes or ketones.

-

Amidation of the Methyl Ester: The methyl ester can be converted to an amide by reaction with a diverse set of primary or secondary amines. This reaction is typically facilitated by heating or through the use of coupling agents.

Experimental Workflow for Library Synthesis

The following diagram illustrates a general workflow for the synthesis of a combinatorial library using Methyl 2-(piperazin-1-yl)acetate hydrochloride as the scaffold.

Combinatorial library synthesis workflow.

General Experimental Protocol for Parallel Synthesis

1. N-Acylation of the Piperazine Nitrogen:

-

Reagents: Methyl 2-(piperazin-1-yl)acetate hydrochloride, a library of carboxylic acids, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIEA).

-

Solvent: A polar aprotic solvent such as DMF or NMP.

-

Procedure:

-

To an array of reaction vessels, dispense a solution of Methyl 2-(piperazin-1-yl)acetate hydrochloride and DIEA in DMF.

-

To each vessel, add a unique carboxylic acid from the building block library.

-

Add the coupling agent to each vessel and allow the reactions to proceed at room temperature overnight.

-

After completion, the reaction mixtures can be purified by techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

-

2. Reductive Amination of the Piperazine Nitrogen:

-

Reagents: Methyl 2-(piperazin-1-yl)acetate hydrochloride, a library of aldehydes or ketones, and a reducing agent (e.g., sodium triacetoxyborohydride).

-

Solvent: A solvent compatible with the reducing agent, such as dichloroethane (DCE) or tetrahydrofuran (THF).

-

Procedure:

-

In an array of reaction vessels, combine Methyl 2-(piperazin-1-yl)acetate hydrochloride with a unique aldehyde or ketone from the building block library in the chosen solvent.

-

Add the reducing agent to each vessel and stir the reactions at room temperature until completion.

-

Work-up typically involves quenching the excess reducing agent and extraction, followed by purification.

-

3. Amidation of the Methyl Ester:

-

Reagents: The N-substituted piperazine intermediate library and a library of primary or secondary amines.

-

Solvent: A high-boiling point solvent such as DMSO or NMP, or no solvent if the amine is a liquid.

-

Procedure:

-

To the array of vessels containing the N-substituted piperazine intermediates, add a unique amine from the building block library.

-

Heat the reaction mixtures to an elevated temperature (e.g., 80-120 °C) and monitor for completion.

-

Upon completion, the desired amide products can be isolated and purified.

-

Biological Screening and Potential Applications

While specific examples of combinatorial libraries derived from Methyl 2-(piperazin-1-yl)acetate hydrochloride and their subsequent biological screening are not extensively reported in the public domain, the broader class of piperazine-containing compound libraries has been successfully employed to identify hits against a multitude of biological targets.

General Screening Workflow

The following diagram outlines a typical workflow for the biological screening of a combinatorial library.

Biological screening workflow.

Potential Therapeutic Areas

Given the prevalence of the piperazine scaffold in approved drugs, libraries derived from Methyl 2-(piperazin-1-yl)acetate hydrochloride could be screened against a wide array of targets relevant to various diseases, including but not limited to:

-

Central Nervous System (CNS) Disorders: Many CNS-active drugs contain a piperazine moiety that interacts with neurotransmitter receptors such as dopamine and serotonin receptors.

-

Oncology: Piperazine derivatives have been developed as kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: The piperazine scaffold is present in numerous antibacterial, antifungal, and antiviral compounds.

-

Cardiovascular Diseases: Certain piperazine-containing molecules have shown activity against cardiovascular targets.

Conclusion

Methyl 2-(piperazin-1-yl)acetate hydrochloride represents a highly attractive and synthetically tractable scaffold for the construction of diverse combinatorial libraries. Its straightforward synthesis and the presence of two orthogonal points for chemical modification make it an ideal starting point for drug discovery campaigns. While specific, publicly available data on libraries built from this exact scaffold is limited, the well-established importance of the piperazine core in medicinal chemistry strongly suggests its potential for the discovery of novel, biologically active compounds across a broad spectrum of therapeutic areas. The methodologies and workflows outlined in this guide provide a solid foundation for researchers to leverage this promising scaffold in their drug discovery endeavors.

Methodological & Application

Application Note and Protocol: N-alkylation of Methyl 2-(piperazin-1-yl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of piperazine derivatives is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a diverse array of pharmacologically active compounds. Methyl 2-(piperazin-1-yl)acetate is a versatile bifunctional molecule, featuring a reactive secondary amine for N-alkylation and an ester group amenable to further modification. This document provides detailed protocols for two common and effective methods for the N-alkylation of methyl 2-(piperazin-1-yl)acetate hydrochloride: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Data Presentation

The following table summarizes representative yields for the N-alkylation of piperazine derivatives using the methodologies described in this document. It is important to note that yields can vary depending on the specific substrates, reaction conditions, and purification methods employed.

| Method | Alkylating/Carbonyl Reagent | Product | Solvent | Base/Reducing Agent | Reaction Time (h) | Yield (%) | Purity (%) |

| Direct Alkylation | p-tert-Butylbenzyl bromide | 1-(p-tert-Butylbenzyl)-piperazine | Ethanol | In situ monopiperazinium salt | 1.5 | 83 | >95 |

| Direct Alkylation | n-Amyl bromide | N-n-Amylpiperazine | Ethanol | In situ monopiperazinium salt | 1.5 | 64 | >95 |

| Direct Alkylation | Benzyl bromide | N-Benzylpiperazine | Methanol | Aniline hydrochloride (catalyst) | 3 | 95.5 | 99.2 |

| Reductive Amination | 4-Nitrobenzaldehyde | 1-Methyl-4-(4-nitrobenzyl)piperazine | Methanol | Sodium borohydride / Acetic acid | 12 | 47 | Not specified |

| Reductive Amination | p-Methoxybenzaldehyde | N-Butyl-N-p-methoxybenzylamine | Not specified | H₂ / Co-containing composite | Not specified | 72-96 | Not specified |

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine of the piperazine derivative with an alkyl or benzyl halide in the presence of a base to neutralize the hydrohalic acid formed during the reaction. To promote mono-alkylation, it is advantageous to use the monopiperazinium salt, which can be formed in situ.

Materials:

-

Methyl 2-(piperazin-1-yl)acetate hydrochloride

-

Alkyl halide (e.g., benzyl bromide, n-amyl bromide)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Monopiperazinium Salt (In Situ):

-

In a round-bottom flask, dissolve methyl 2-(piperazin-1-yl)acetate hydrochloride (1 equivalent) in ethanol.

-